Ethyl 5-(dipropylamino)-5-oxopentanoate
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Overview
Description
Ethyl 5-(dipropylamino)-5-oxopentanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in various applications, including fragrances, flavorings, and as intermediates in organic synthesis. This compound, in particular, has a unique structure that makes it interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(dipropylamino)-5-oxopentanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(dipropylamino)-5-oxopentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(dipropylamino)-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(dipropylamino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The dipropylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(diethylamino)-5-oxopentanoate
- Ethyl 5-(dimethylamino)-5-oxopentanoate
- Ethyl 5-(dibutylamino)-5-oxopentanoate
Uniqueness
Ethyl 5-(dipropylamino)-5-oxopentanoate is unique due to its specific dipropylamino group, which can influence its chemical reactivity and biological activity. The length and branching of the alkyl chains in the dipropylamino group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
6946-71-0 |
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Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
ethyl 5-(dipropylamino)-5-oxopentanoate |
InChI |
InChI=1S/C13H25NO3/c1-4-10-14(11-5-2)12(15)8-7-9-13(16)17-6-3/h4-11H2,1-3H3 |
InChI Key |
GNLVQVJMCKVPJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CCCC(=O)OCC |
Origin of Product |
United States |
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